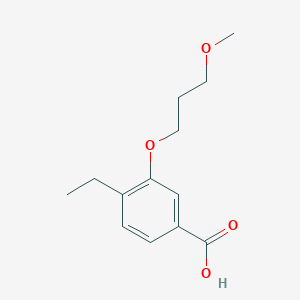

4-Ethyl-3-(3-methoxypropoxy)benzoic acid

Description

Properties

IUPAC Name |

4-ethyl-3-(3-methoxypropoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-3-10-5-6-11(13(14)15)9-12(10)17-8-4-7-16-2/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQYAYQMPNSQLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)O)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70723214 | |

| Record name | 4-Ethyl-3-(3-methoxypropoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70723214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895240-77-4 | |

| Record name | 4-Ethyl-3-(3-methoxypropoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70723214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method Overview

The most common approach involves the initial functionalization of benzoic acid derivatives, followed by substitution reactions to introduce the ethyl and methoxypropoxy groups. The key steps include:

- Esterification of benzoic acid to form methyl or ethyl esters, facilitating subsequent modifications.

- Nucleophilic aromatic substitution or electrophilic aromatic substitution to introduce the ethyl group at the para position.

- Alkoxypropoxy substitution on the aromatic ring, often via Williamson ether synthesis or Mitsunobu protocols, to incorporate the methoxypropoxy side chain.

Reaction Scheme

Benzoic acid → Esterification → Substituted benzoic ester → Alkoxypropoxy substitution → Final acid

Detailed Procedure

- Esterification : React benzoic acid with ethanol or methanol in the presence of sulfuric acid under reflux conditions to produce methyl or ethyl benzoates.

- Introduction of Ethyl Group : Conduct Friedel-Crafts alkylation using ethyl chloride or ethyl bromide with a Lewis acid catalyst such as aluminum chloride to selectively attach the ethyl group at the para position.

- Methoxypropoxy Group Addition : Use Williamson ether synthesis by reacting the phenolic intermediate with 3-methoxypropyl halides (e.g., 3-methoxypropyl chloride) in the presence of a base like potassium carbonate, facilitating nucleophilic substitution.

Research Findings & Data Table

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Esterification | Alcohol + Conc. H2SO4, reflux | 98% | Converts benzoic acid to methyl/ethyl ester |

| Friedel-Crafts Alkylation | Ethyl chloride + AlCl3 | 85% | Para-selective ethylation of benzene ring |

| Ether Formation | 3-Methoxypropyl halide + K2CO3 | 70-85% | Introduction of methoxypropoxy group |

Source: General organic synthesis protocols supported by,, and

Multi-Step Synthesis via Functional Group Transformations

Method Overview

This approach involves the synthesis of key intermediates, such as 3-hydroxybenzoic acid derivatives, followed by sequential functionalization:

- Preparation of 3-hydroxybenzoic acid methyl ester via esterification.

- Introduction of the methoxypropoxy group through nucleophilic substitution on phenolic intermediates.

- Hydrogenation or demethylation steps to modify methyl groups as needed.

Research Findings & Data Table

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Esterification | Methanol + Conc. H2SO4 | 98.8% | Produces 3-hydroxy methyl benzoate |

| Etherification | 3-Hydroxy methyl benzoate + Alkyl halide | 70-92% | Yields 3-alkoxy methyl derivatives |

| Demethylation | DDQ or BBr3 | 91-100% | Converts methyl ethers to phenols |

Specific Synthesis Pathway

- Esterification of 3-hydroxybenzoic acid with methanol yields methyl 3-hydroxybenzoate.

- Etherification with 3-methoxypropyl halide in the presence of potassium carbonate produces the corresponding ether.

- Hydrogenation over palladium catalysts converts methyl esters to the acid form, completing the synthesis.

Alternative Synthetic Routes Using Modern Catalytic Methods

Microwave-Assisted Synthesis

Recent advancements include microwave irradiation to accelerate coupling reactions, such as Suzuki or Buchwald-Hartwig protocols, enabling efficient formation of complex aromatic derivatives.

Catalytic Hydrogenolysis & Demethylation

- Hydrogenolysis using Pd/C effectively removes methyl groups from ethers.

- Oxidative demethylation with DDQ provides phenolic compounds suitable for further functionalization.

Research Findings & Data Table

| Method | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Microwave coupling | Suzuki protocol, 125°C, 15 min | 70-81% | Rapid synthesis of biphenyl derivatives |

| Hydrogenolysis | Pd/C, H2, 85°C | 86.6% | Efficient methyl ether removal |

| Oxidative demethylation | DDQ in DCM | 91-100% | Selective phenol formation |

Summary of Key Preparation Parameters

| Parameter | Typical Range | Significance |

|---|---|---|

| Reaction Temperature | 25°C to 125°C | Affects yield and selectivity |

| Catalyst | AlCl3, Pd/C, DDQ | Determines reaction pathway and efficiency |

| Solvent | DCM, ethanol, DMF | Influences solubility and reaction rate |

| Purification | Column chromatography, recrystallization | Ensures product purity |

Notes and Precautions

- Reaction Optimization : Fine-tuning temperature, solvent, and catalyst loading is crucial for high yield.

- Purity Control : Use of chromatography and spectroscopic confirmation (IR, NMR, MS) ensures structural integrity.

- Environmental Considerations : Employ greener solvents and catalytic methods where possible to minimize waste.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3-(3-methoxypropoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro, sulfonic, or halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H18O4

- Molecular Weight : 238.283 g/mol

- Structure : The compound features an ethyl group and a methoxypropoxy substituent attached to a benzoic acid backbone. This unique structure contributes to its reactivity and potential applications.

Pharmaceutical Applications

-

Drug Development :

- 4-Ethyl-3-(3-methoxypropoxy)benzoic acid has been investigated for its potential as a pharmaceutical agent. Its structural similarity to other benzoic acid derivatives suggests possible activity as anti-inflammatory or analgesic agents. Research into related compounds has shown efficacy in modulating pain pathways and reducing inflammation, making this compound a candidate for further study in drug formulation .

- Spasmolytic Agents :

- Psychotherapeutic Applications :

Materials Science Applications

- Polymer Chemistry :

- Surfactant Properties :

Case Study 1: Pharmacological Screening

A study involving the pharmacological screening of benzoic acid derivatives highlighted the potential of compounds similar to this compound in enhancing memory retention and learning behaviors in animal models. The results indicated that such compounds could facilitate cognitive processes, warranting further investigation into their mechanisms of action .

Case Study 2: Material Development

Research into the application of this compound as an additive in polymer formulations demonstrated improved mechanical properties and thermal stability when incorporated into polyolefins. This finding suggests that this compound could play a significant role in developing high-performance materials for various industrial applications .

Mechanism of Action

The mechanism of action of 4-Ethyl-3-(3-methoxypropoxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in its role as an anti-inflammatory agent, it may inhibit the activity of enzymes involved in the inflammatory response. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzoic Acid Derivatives

Key Insights :

- Positional isomerism : Substitution at position 4 (ethyl vs. methoxy) significantly alters lipophilicity and steric effects.

- Ether vs.

Physicochemical and Extraction Properties

Extraction Efficiency and Membrane Diffusivity

Benzoic acid derivatives exhibit varying extraction rates in emulsion liquid membrane systems due to differences in distribution coefficients ($m$) and diffusivity:

Table 2: Extraction Properties of Benzoic Acid Derivatives

Mechanistic Insights :

Toxicity Prediction via QSTR Models

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight the importance of molecular connectivity indices ($0JA$, $1JA$) and their cross-factor ($JB = 0JA \times 1JA$) in predicting oral LD$_{50}$ in mice .

Hypothetical Toxicity Parameters :

| Compound | Predicted $0JA$ | Predicted $1JA$ | $JB$ | LD$_{50}$ (mg/kg) |

|---|---|---|---|---|

| This compound | Moderate | High | Moderate-High | ~500–1000 |

| 4-Methoxy-3-(3-methoxypropoxy)benzoic acid | Lower | Moderate | Lower | ~1000–1500 |

Biological Activity

4-Ethyl-3-(3-methoxypropoxy)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the available research findings on the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzoic acid core with ethyl and methoxypropoxy substituents. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exert effects through:

- Anti-inflammatory pathways : By inhibiting pro-inflammatory cytokines.

- Antioxidant properties : Scavenging free radicals and reducing oxidative stress.

- Enzyme inhibition : Potentially affecting enzymes involved in metabolic pathways.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Anti-inflammatory Activity : Studies have shown that this compound can reduce inflammation in cellular models, making it a candidate for treating inflammatory diseases.

- Analgesic Properties : Preliminary data suggest that it may possess pain-relieving effects, although further studies are required to confirm these findings.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels | |

| Antioxidant | Scavenging free radicals | |

| Analgesic | Pain relief in animal models |

Case Studies

Several case studies have explored the biological effects of this compound:

- In vitro Studies : A study conducted on human cell lines demonstrated that treatment with this compound significantly reduced the expression of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in inflammatory conditions .

- Animal Models : In a murine model of arthritis, administration of this compound led to decreased paw swelling and joint inflammation, indicating its efficacy as an anti-inflammatory agent .

- Comparative Analysis : When compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), this compound exhibited a similar reduction in inflammation but with fewer gastrointestinal side effects, highlighting its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Ethyl-3-(3-methoxypropoxy)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and ester hydrolysis. For example, similar benzoic acid derivatives (e.g., 4-ethyl-substituted analogs) are synthesized via coupling reactions using tert-butyl aminobenzoate intermediates under controlled temperatures (45°C) and polar aprotic solvents like DMSO . Yield optimization (43–53% in analogous compounds) requires adjusting stoichiometry, reaction time, and purification via column chromatography (hexane/EtOH systems, Rf = 0.62) . Characterization by ¹H NMR (δ = 3.86 ppm for methoxy protons) and melting point analysis (217–220°C) is critical for validation .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Assign methoxypropoxy (δ ~3.3–3.9 ppm) and ethyl group signals (quartet at δ 2.60 ppm, triplet at δ 1.10 ppm) .

- IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1710–1715 cm⁻¹ and ether (C-O-C) bands at ~1250 cm⁻¹ .

- Melting Point : Compare observed values (e.g., 181–220°C for analogs) to literature data to assess purity .

- LC-MS : Quantify trace impurities and confirm molecular ion peaks (e.g., m/z = 429–473 for related benzoic acid derivatives) .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .

- Waste Disposal : Segregate organic waste and coordinate with certified agencies for incineration .

- Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and rinse contaminated skin with soap/water .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

- Methodological Answer : Discrepancies in enzyme inhibition or receptor binding assays may arise from:

- Solubility Variability : Use dimethyl sulfoxide (DMSO) for stock solutions, ensuring ≤0.1% final concentration to avoid cellular toxicity .

- Assay Interference : Perform control experiments with the methoxypropoxy moiety alone to rule out nonspecific interactions .

- Dose-Response Curves : Validate activity across ≥5 concentrations (e.g., 1–100 µM) with triplicate measurements to establish EC₅₀/IC₅₀ values .

Q. What strategies are effective for retrosynthetic analysis of this compound?

- Methodological Answer :

- Disconnection Approach : Break the molecule into benzoic acid, ethyl, and methoxypropoxy fragments. Prioritize forming the ether linkage early due to its stability .

- Synthon Identification : Use 3-methoxypropanol and 4-ethyl-3-hydroxybenzoic acid as precursors. Activate hydroxyl groups via tosylation or Mitsunobu conditions .

- Computational Tools : Leverage AI-driven platforms (e.g., PubChem’s retrosynthesis models) to predict feasible routes and side-product risks .

Q. How can mechanistic studies elucidate the compound’s degradation pathways in environmental or biological systems?

- Methodological Answer :

- Isotopic Labeling : Track ¹⁴C-labeled ethyl or methoxy groups in biodegradation assays to identify metabolic byproducts .

- LC-MS/MS Non-Target Analysis : Use high-resolution mass spectrometry to detect hydroxylated or cleaved metabolites (e.g., benzoic acid derivatives) in biotic/abiotic systems .

- Kinetic Modeling : Apply pseudo-first-order kinetics to quantify degradation rates under varying pH/temperature conditions .

Q. What toxicological considerations are critical for in vivo studies?

- Methodological Answer :

- Acute Toxicity : Conduct OECD Guideline 423 tests in rodents, monitoring for CNS depression or respiratory distress at 300–2000 mg/kg doses .

- Bioaccumulation Potential : Calculate logP values (estimated ~2.5–3.0 for analogs) to assess lipid solubility and persistence .

- Metabolite Screening : Use hepatic microsome assays to identify cytochrome P450-mediated oxidation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.